![molecular formula C19H17ClN2O5S2 B2489118 (NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide CAS No. 749219-22-5](/img/structure/B2489118.png)

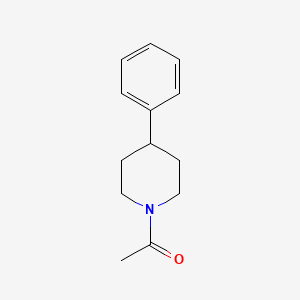

(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions, including cyclization, tautomerism, and substitution reactions. For example, the cascade synthesis of thiazoles through reactions involving sulfonamide groups with thiourea under specific conditions shows the complexity and the specific reagents required for creating such structures (Rozentsveig et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds and their tautomers can be distinguished using techniques such as dispersion-corrected density functional theory calculations and solid-state NMR spectroscopy, highlighting the importance of computational and spectroscopic methods in understanding these molecules at a molecular level (Xiaozhou Li et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide compounds can be explored through their synthesis processes and interactions with other chemical entities. The transformation of these compounds through reactions such as aminohalogenation and cyclization indicates their reactive nature and potential for further chemical modification (Zhang et al., 2010).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystalline structure, can be determined through experimental methods. Crystallography provides insights into the arrangement of atoms within a molecule and its potential interactions in the solid state (Isuru R. Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential as inhibitors or catalysts, and overall chemical stability, are crucial for understanding the applications and behavior of sulfonamide compounds in chemical and biological systems. Studies on related compounds have investigated their potential as inhibitors for enzymes, showing the diverse functionalities of these molecules (B. Al-Hourani et al., 2015).

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photosensitization

- The derivative zinc phthalocyanine, substituted with benzenesulfonamide groups, exhibits properties useful for photodynamic therapy, a treatment approach for cancer. Its high singlet oxygen quantum yield and good fluorescence properties make it a potential Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

- Novel aminothiazole-paeonol derivatives, including compounds with benzenesulfonamide structures, have shown significant anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

- Certain benzenesulfonamide derivatives demonstrated cytotoxic activities and potential as carbonic anhydrase inhibitors, relevant for anti-tumor studies (Gul et al., 2016).

Enzyme Inhibition

- N-(4-phenylthiazol-2-yl)benzenesulfonamides, including specific derivatives, were identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury (Röver et al., 1997).

Antihypertensive and Diuretic Agents

- A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives were synthesized and evaluated for diuretic, antihypertensive, and anti-diabetic potential in rats, showing promising results (Rahman et al., 2014).

Neurogenesis

- Derivatives of P7C3, including benzenesulfonamide structures, have been shown to increase neurogenesis in rat neural stem cells, suggesting potential applications in neurodegenerative diseases (Shin et al., 2015).

Eigenschaften

IUPAC Name |

(NE)-N-[4-chloro-5-formyl-3-(2-methoxyphenyl)-1,3-thiazol-2-ylidene]-4-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O5S2/c1-3-27-13-8-10-14(11-9-13)29(24,25)21-19-22(18(20)17(12-23)28-19)15-6-4-5-7-16(15)26-2/h4-12H,3H2,1-2H3/b21-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDHGFAFNJVLCK-XUTLUUPISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=C(S2)C=O)Cl)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C(=C(S2)C=O)Cl)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)

![(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2489042.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2489044.png)

![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)